molecular formula C31H29N3O3 B251779 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide

カタログ番号 B251779
分子量: 491.6 g/mol
InChIキー: YINRBBIFLFJTOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide, also known as BGB-324, is a small molecule inhibitor that targets the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors that are involved in a variety of cellular processes, including cell survival, proliferation, migration, and invasion. Axl is overexpressed in many types of cancer and is associated with poor prognosis, making it an attractive target for cancer therapy.

作用機序

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide binds to the kinase domain of Axl and inhibits its activity. Axl activation leads to the activation of several downstream signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, which promote cell survival, proliferation, migration, and invasion. Inhibition of Axl by N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide leads to decreased activation of these pathways and subsequent inhibition of cellular processes that contribute to cancer progression.
Biochemical and Physiological Effects:
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. In vitro studies have shown that N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide decreases cell proliferation, migration, and invasion, and induces apoptosis in cancer cells. In vivo studies have shown that N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide suppresses tumor growth and metastasis, and enhances the efficacy of chemotherapy and radiation therapy. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has also been shown to modulate the tumor microenvironment by decreasing the recruitment of immunosuppressive cells and increasing the infiltration of cytotoxic T cells.

実験室実験の利点と制限

One advantage of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide is that it specifically targets the Axl receptor tyrosine kinase, which is overexpressed in many types of cancer and is associated with poor prognosis. Another advantage is that N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments. One limitation of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide is that it may not be effective in all types of cancer, as the expression of Axl is variable among different types of tumors. Another limitation is that the optimal dosing and scheduling of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide in combination with other treatments is not yet fully understood.

将来の方向性

Several future directions for research on N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide include:
1. Clinical trials to evaluate the safety and efficacy of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide in combination with chemotherapy and radiation therapy in patients with cancer.
2. Studies to identify biomarkers that predict response to N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide, which may help to guide patient selection and treatment strategies.
3. Development of more potent and selective Axl inhibitors that may have improved efficacy and fewer side effects.
4. Investigation of the role of Axl in other diseases, such as autoimmune disorders and infectious diseases, and the potential use of Axl inhibitors in these conditions.
5. Studies to understand the mechanisms of resistance to Axl inhibitors and the development of strategies to overcome resistance.

合成法

The synthesis of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has been described in several publications. One method involves the reaction of 4-(4-benzoyl-1-piperazinyl)aniline with 3-(benzyloxy)benzoyl chloride in the presence of a base, followed by purification through column chromatography. Another method involves the reaction of 4-(4-benzoyl-1-piperazinyl)aniline with 3-(benzyloxy)benzoic acid in the presence of a coupling reagent, followed by purification through recrystallization.

科学的研究の応用

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has been studied extensively in preclinical models of cancer. In vitro studies have shown that N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide inhibits Axl activation and downstream signaling pathways, leading to decreased cell proliferation, migration, and invasion. In vivo studies have shown that N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide suppresses tumor growth and metastasis in several types of cancer, including breast, lung, pancreatic, and ovarian cancer. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

特性

分子式

C31H29N3O3

分子量

491.6 g/mol

IUPAC名

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-phenylmethoxybenzamide

InChI

InChI=1S/C31H29N3O3/c35-30(26-12-7-13-29(22-26)37-23-24-8-3-1-4-9-24)32-27-14-16-28(17-15-27)33-18-20-34(21-19-33)31(36)25-10-5-2-6-11-25/h1-17,22H,18-21,23H2,(H,32,35)

InChIキー

YINRBBIFLFJTOK-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)C5=CC=CC=C5

正規SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)C5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。